molecular formula C16H9ClFNO4 B1666393 8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid CAS No. 90247-08-8

8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

Cat. No.: B1666393
CAS No.: 90247-08-8
M. Wt: 333.70 g/mol
InChI Key: CGWOIHAQZNLJFD-UHFFFAOYSA-N
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Description

A-53385 is a biochemical compound with the molecular formula C16H9ClFNO4 and a molecular weight of 333.7 g/mol . It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Scientific Research Applications

A-53385 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is being conducted to explore its potential therapeutic applications and effects on different biological pathways.

    Industry: A-53385 is used in the development of new materials and industrial processes.

Preparation Methods

The synthesis of A-53385 involves several steps:

    Catalytic Hydrogenation: Benzofuran is subjected to catalytic hydrogenation to produce dihydrobenzofuran with some contamination of fully saturated material.

    Friedel-Crafts Acylation: Excess aluminum chloride at room temperature is used during the Friedel-Crafts acylation step to cleave the methyl ether.

    Oximation and Esterification: The oximation reaction requires prolonged heating with excess hydroxylamine hydrochloride.

    Cyclization and Chlorination: The cyclization leading to isoxazole is facilitated by the presence of pyridine, which increases the reaction rate and reduces the formation of isomeric oxazole. The crude oxime acetate is treated with potassium carbonate in dimethylformamide at 60°C to give the isoxazole cleanly.

Chemical Reactions Analysis

A-53385 undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen bromide, aluminum chloride, hydroxylamine hydrochloride, and trichloroisocyanuric acid . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of A-53385 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, leading to changes in biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

A-53385 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:

These compounds share structural similarities with A-53385 but may differ in their specific chemical properties and applications. The uniqueness of A-53385 lies in its specific chemical structure and the reactions it undergoes, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90247-08-8

Molecular Formula

C16H9ClFNO4

Molecular Weight

333.70 g/mol

IUPAC Name

8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

InChI

InChI=1S/C16H9ClFNO4/c17-12-14-7(6-11(22-14)16(20)21)5-9-13(19-23-15(9)12)8-3-1-2-4-10(8)18/h1-5,11H,6H2,(H,20,21)

InChI Key

CGWOIHAQZNLJFD-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O

Canonical SMILES

C1C(OC2=C(C3=C(C=C21)C(=NO3)C4=CC=CC=C4F)Cl)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

90247-09-9 (potassium salt)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-chloro-3-(2-fluorophenyl)-5,6-dihydrofuro(3,2-f)-1,2-benzisoxazole-6-carboxylate
A 56234
A 56234, potassium salt
A-56234

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 2
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 3
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 4
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 5
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid
Reactant of Route 6
8-Chloro-3-(2-fluorophenyl)-5,6-dihydrofuro[3,2-f][1,2]benzoxazole-6-carboxylic acid

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